molecular formula C4H4BrCl3O2 B14558238 Methyl 3-bromo-2,3,3-trichloropropanoate CAS No. 61905-30-4

Methyl 3-bromo-2,3,3-trichloropropanoate

Cat. No.: B14558238
CAS No.: 61905-30-4
M. Wt: 270.33 g/mol
InChI Key: XRFQXUPLSTXARM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,3,3-trichloropropanoate is an organic compound with the molecular formula C4H4BrCl3O2 It is a derivative of propanoic acid and contains bromine, chlorine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,3,3-trichloropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3,3-trichloropropanoate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,3,3-trichloropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of partially or fully dehalogenated compounds.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-2,3,3-trichloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,3,3-trichloropropanoate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trichloropropanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Methyl 3-bromopropanoate: Contains only one bromine atom and no chlorine atoms, resulting in different reactivity and applications.

    Methyl 2,3,3-trichloropropanoate: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

Methyl 3-bromo-2,3,3-trichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61905-30-4

Molecular Formula

C4H4BrCl3O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 3-bromo-2,3,3-trichloropropanoate

InChI

InChI=1S/C4H4BrCl3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3

InChI Key

XRFQXUPLSTXARM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)(Cl)Br)Cl

Origin of Product

United States

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